2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide
Description
Structure
3D Structure
Properties
CAS No. |
62369-63-5 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[2-(naphthalen-1-ylmethyl)phenoxy]acetamide |
InChI |
InChI=1S/C19H17NO2/c20-19(21)13-22-18-11-4-2-7-16(18)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12-13H2,(H2,20,21) |
InChI Key |
VMBCIGQTVBXSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(naphthalen-1-ylmethyl)phenoxy)acetamide typically involves the reaction of 2-(naphthalen-1-ylmethyl)phenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the chloroacetamide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-1-ylmethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of 2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide have shown promising antimicrobial properties. These compounds are effective against several pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) for these compounds have been reported to be as low as 0.25 μg/mL, indicating potent antimicrobial effects.
Antitumor Activity
Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:
- HT29 (Colon Cancer)
- Jurkat T Cells
The cytotoxicity assays reveal that the compound's effectiveness is enhanced by structural modifications, suggesting that the naphthalene moiety plays a critical role in its antitumor properties.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methodologies, including:
- Nucleophilic Substitution Reactions : The reaction between naphthalene derivatives and phenolic compounds under basic conditions.
- Acylation Reactions : Acylating the resulting phenoxy compound with acetic anhydride or acetyl chloride to form the final product.
These methods emphasize the versatility of the compound in synthetic organic chemistry.
Case Study 1: Antimicrobial Evaluation
In an in vitro study, various derivatives were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that modifications in the phenyl and naphthalene groups significantly enhanced antibacterial activity.
Case Study 2: Cytotoxicity Assays
A study focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells showed that electron-donating groups significantly increased cytotoxicity. This suggests that similar modifications to this compound could enhance its therapeutic efficacy.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.25 | Effective against biofilm |
| Antimicrobial | Escherichia coli | 0.30 | Significant inhibition |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Growth inhibition observed |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of 2-(2-(naphthalen-1-ylmethyl)phenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Linker Diversity: The target compound’s methylphenoxy linker contrasts with triazole (6a) or thiadiazole (7d) linkers in analogues, which may influence electronic properties and binding interactions .
- Naphthalene Position : Naphthalen-1-yl vs. naphthalen-2-yl substituents (e.g., in ) can alter steric and electronic profiles, affecting solubility and target affinity.
- Bioactivity : Electron-withdrawing groups (e.g., fluoro in 7d) enhance cytotoxicity, suggesting that substituent tuning could optimize the target compound’s activity .
Key Observations :
- Efficiency : Copper-catalyzed click chemistry (for 6a) achieves high yields (73–97%), suggesting a viable route for scaling acetamide derivatives .
- Flexibility: Nucleophilic substitution (as in ) is a common method for phenoxy acetamides, though yields depend on substituent reactivity.
Physicochemical and Spectral Properties
NMR Profiles :
- The target compound’s ¹H-NMR would likely show peaks for naphthalene protons (δ 7.2–8.5 ppm), methylene groups (δ 4.0–5.0 ppm), and acetamide NH₂ (δ 6.5–7.0 ppm), similar to analogues in .
- Triazole-linked compounds (e.g., 6b) exhibit distinct triazole proton signals at δ 8.36 ppm , absent in the target compound.
IR Data :
- Acetamide C=O stretches (~1670 cm⁻¹) and naphthalene C=C vibrations (~1590 cm⁻¹) are consistent across analogues .
Biological Activity
2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C19H17NO2. Its structure is characterized by the presence of a naphthalene ring, a phenoxy group, and an acetamide moiety. This arrangement allows for various interactions within biological systems, potentially influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Naphthalenyl Methylene Linkage : This step requires careful control of reaction conditions to ensure high yield and purity.
- Coupling with Phenoxy Acetic Acid : The acetamide functionality is introduced through coupling reactions, often employing activating agents to facilitate the process.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been suggested as a lead compound for developing new anti-inflammatory drugs due to its ability to modulate inflammatory pathways. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
Anticancer Activity
The compound has also shown promise in anticancer applications. Preliminary studies reveal that it may exert cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cells. The structure-activity relationship (SAR) analysis suggests that modifications on the aromatic rings can enhance its anticancer properties, making it a candidate for further development in cancer therapeutics .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in inflammatory and cancer pathways, leading to reduced activity and subsequent therapeutic effects.
- Modulation of Signaling Pathways : It has been shown to influence pathways such as NF-kB, which plays a crucial role in inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Study : In a controlled experiment using human mast cell line HMC-1, the compound significantly reduced TSLP production by inhibiting caspase-1 activation and NF-kB signaling pathways .
- Anticancer Evaluation : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(naphthalen-1-yl)-N-(2-phenoxyethyl)acetamide | C20H19NO2 | Ethyl group instead of methyl | Moderate anti-inflammatory |
| N-(naphthalen-1-ylmethyl)-2-phenoxy-N-(pyridin-2-yl)acetamide | C21H20N2O2 | Incorporates a pyridine ring | Enhanced anticancer effects |
| 4-(naphthalen-1-yloxy)acetanilide | C16H15NO3 | Acetanilide structure | Antimicrobial properties |
The distinct arrangement of functional groups in this compound may confer unique biological activities compared to these structurally similar compounds.
Q & A
Basic: What are the standard synthetic routes for 2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Etherification : Reacting 2-[(naphthalen-1-yl)methyl]phenol with chloroacetamide in the presence of a base like K₂CO₃ in acetonitrile or DMF. Reaction conditions (e.g., stirring at room temperature for 24 hours) are monitored via TLC .
- Purification : Crude products are extracted using solvents like ethyl acetate or dichloromethane, followed by solvent evaporation under reduced pressure. Yield optimization may require inert atmospheres (e.g., nitrogen) .
Basic: How is the compound characterized to confirm its structure and purity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the naphthalene ring, methylene bridge, and acetamide group .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ~315 g/mol for C₂₀H₁₇NO₂) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (amide I band, ~1650 cm⁻¹) and aromatic C-H stretches .
Advanced: How can computational methods optimize the synthesis of this compound?
The ICReDD framework integrates quantum chemical calculations and experimental data to streamline reaction design:
- Reaction Path Search : Simulates energy barriers for intermediates (e.g., transition states in etherification) to predict optimal conditions (solvent, temperature) .
- Machine Learning : Trains models on existing reaction databases to prioritize high-yield routes and reduce trial-and-error experimentation .
Advanced: What methodological challenges arise in confirming biological targets for this compound?
- Target Ambiguity : Structural analogs (e.g., naphthalen-2-yloxy derivatives) show varied interactions with enzymes like cyclooxygenase or cytochrome P450. Computational docking (e.g., SwissDock) is used to predict binding modes, but experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .
- False Positives : Bioactivity assays (e.g., antimicrobial testing) may conflate direct target engagement with off-target effects. Counter-screens with knockout cell lines are recommended .
Advanced: How should researchers address contradictions in reported pharmacological data for this compound?
- Structural Variants : Discrepancies in anti-inflammatory activity (e.g., naphthalen-1-yl vs. naphthalen-2-yl substitutions) may arise from steric effects. Comparative studies using isosteric analogs are essential .
- Assay Conditions : Differences in IC₅₀ values could stem from solvent polarity (e.g., DMSO vs. ethanol) or cell line variability. Standardizing protocols (e.g., CLSI guidelines for MIC assays) is advised .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly in water. Pre-formulation with cyclodextrins improves aqueous solubility for in vitro assays .
- Stability : Degrades under UV light due to the naphthalene moiety. Storage in amber vials at -20°C is recommended .
Advanced: How does the compound’s reactivity vary under different pH and temperature conditions?
- Acidic Conditions : The acetamide group may hydrolyze to carboxylic acid at pH < 3. Stability studies using HPLC monitor degradation products .
- High Temperatures : Above 60°C, the naphthalene-methylphenoxy linkage undergoes thermal cleavage. Reaction kinetics can be modeled via Arrhenius equations .
Advanced: What strategies are used to design analogs with enhanced bioactivity?
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenoxy ring enhances antimicrobial activity, while methoxy groups improve CNS permeability .
- Scaffold Hopping : Replacing naphthalene with indole or quinoline moieties modulates selectivity toward kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
